Cas no 858641-06-2 (Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-)

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-, is a carbazole-based aromatic amine compound with notable applications in organic electronics and optoelectronic materials. Its molecular structure, featuring both carbazole and phenylamine moieties, imparts favorable charge-transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound exhibits high thermal stability and efficient hole-transport characteristics, which are critical for enhancing device performance and longevity. Its synthesis allows for further functionalization, enabling tailored modifications for specific applications. Researchers value this derivative for its balance of electronic properties and processability, supporting advancements in next-generation organic semiconductor technologies.
Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- structure
858641-06-2 structure
Product name:Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
CAS No:858641-06-2
MF:C24H18N2
Molecular Weight:334.413125514984
MDL:MFCD28966444
CID:663030

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 化学的及び物理的性質

名前と識別子

    • Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
    • 4-carbazol-9-yl-N-phenylaniline
    • 4-(9H-Carbazol-9-yl)-N-phenylbenzenamine (ACI)
    • 9-[4-(Phenylamino)phenyl]-9H-carbazole
    • N-[4-(9H-Carbazol-9-yl)phenyl]phenylamine
    • N-[4-(Carbazol-9-yl)phenyl]-N-phenylamine
    • N-[4-(Phenylamino)phenyl]carbazole
    • N-Phenyl-4-(9H-carbazol-9-yl)aniline
    • MDL: MFCD28966444
    • インチ: 1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H
    • InChIKey: RTVGVLGMPQMGNB-UHFFFAOYSA-N
    • SMILES: C1C=CC(NC2C=CC(N3C4C(=CC=CC=4)C4C3=CC=CC=4)=CC=2)=CC=1

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
eNovation Chemicals LLC
Y0999159-1g
4-(9H-carbazol-9-yl)-N-phenylaniline
858641-06-2 95%
1g
$880 2024-08-02
eNovation Chemicals LLC
Y0999159-5g
4-(9H-carbazol-9-yl)-N-phenylaniline
858641-06-2 95%
5g
$2200 2025-02-18
eNovation Chemicals LLC
Y0999159-5g
4-(9H-carbazol-9-yl)-N-phenylaniline
858641-06-2 95%
5g
$2200 2025-02-20

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  48 h, rt
Reference
Diphenylnitrenium Ion: Cyclization, Electron Transfer, and Polymerization Reactions
Kung, Andrew C.; et al, Journal of Organic Chemistry, 2005, 70(13), 5283-5290

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  15 h, 100 °C; rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
2.2 Solvents: Water ;  rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  5 h, 100 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 20 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Reference
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  15 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  15 h, 100 °C; rt
2.2 Solvents: Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
3.2 Solvents: Water ;  rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Raw materials

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Preparation Products

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- 関連文献

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-に関する追加情報

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-

The compound with CAS No. 858641-06-2, known as Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl or N-(4-carbazolyl)aniline, is a significant molecule in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a phenyl group with a carbazole moiety through an amine linkage. The carbazole group, a tricyclic aromatic system, imparts distinctive electronic and optical properties to the molecule, making it highly versatile for various applications.

Recent studies have highlighted the potential of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl in the development of advanced materials for optoelectronic devices. Researchers have explored its role as a building block in constructing light-emitting polymers and small molecules for organic light-emitting diodes (OLEDs). The compound's ability to undergo various chemical transformations, such as Suzuki coupling and Stille coupling reactions, has further expanded its utility in material synthesis.

The synthesis of Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl typically involves a multi-step process, starting with the preparation of the carbazole derivative followed by nucleophilic aromatic substitution or coupling reactions to introduce the phenyl group. The optimization of reaction conditions has been a focal point in recent research to enhance yield and purity. For instance, the use of palladium catalysts in cross-coupling reactions has been shown to significantly improve the efficiency of synthesizing this compound.

In terms of properties, Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl exhibits strong fluorescence emission due to its conjugated π-system. This feature makes it an attractive candidate for applications in sensors and bioimaging technologies. Additionally, its thermal stability and high glass transition temperature make it suitable for use in high-performance materials under demanding conditions.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure of Benzenamine, 4-(9H-carbazol-9-yl)-N phenyl. Density functional theory (DFT) calculations have revealed that the molecule's energy levels are highly tunable through structural modifications, such as varying the substituents on the phenyl ring or incorporating additional functional groups.

The integration of Benzenamine, 4-(9H-carbazol -9 - yl) - N - phenyl into polymer frameworks has opened new avenues for flexible electronics. Its compatibility with solution-processing techniques has facilitated its use in roll-to-roll manufacturing of organic electronic devices, such as thin-film transistors (TFTs) and photovoltaic cells.

Moreover, the compound's ability to act as a precursor for metal-free catalysts has been explored in catalytic applications. Its nitrogen-rich structure enables coordination with metal ions or serves as a template for constructing porous materials with high surface area and catalytic activity.

In conclusion, Benzenamine, 4-(9H-carbazol -9 - yl) - N - phenyl (CAS No: 858641 -06 -2) stands out as a versatile molecule with immense potential across multiple disciplines. Its unique structure, combined with recent research advancements, positions it as a key player in the development of next-generation materials for optoelectronics, sensing technologies, and catalysis.

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